The Thermodynamic Stability of Cyclobutane Amino Alcohols: A Guide for Drug Development Professionals
The Thermodynamic Stability of Cyclobutane Amino Alcohols: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The cyclobutane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to impart unique three-dimensional character and desirable physicochemical properties to drug candidates.[1][2][3][4] When functionalized with an amino alcohol moiety, the resulting structure presents a delicate interplay of competing thermodynamic forces: the inherent ring strain of the carbocycle versus the stabilizing potential of intramolecular hydrogen bonding. Understanding and quantifying the thermodynamic stability of these structures is paramount for the rational design of novel therapeutics, influencing everything from conformational preference and receptor binding to metabolic stability. This technical guide provides an in-depth exploration of the factors governing the stability of cyclobutane amino alcohols, outlines robust experimental and computational methodologies for their assessment, and offers field-proven insights for researchers in drug discovery.
The Duality of Stability: Ring Strain and Intramolecular Interactions
The net thermodynamic stability of a cyclobutane amino alcohol is not a simple sum of its parts but a complex balance between destabilizing and stabilizing forces.
The Energetic Cost: Ring Strain in Cyclobutanes
The cyclobutane ring is the second most strained saturated monocarbocycle, with a total strain energy of approximately 26.3 kcal/mol.[4][5][6] This instability, compared to the strain-free cyclohexane, arises from two primary sources:
-
Angle Strain : The deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. A planar cyclobutane would have 90° angles, inducing significant strain.[1][7]
-
Torsional Strain : The eclipsing interactions between adjacent C-H bonds. In a planar conformation, all eight C-H bonds would be fully eclipsed, creating substantial repulsive forces.[6][7]
To mitigate these strains, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[1][5][7][8] This puckering slightly worsens the angle strain (to ~88°) but significantly relieves the more energetically costly torsional strain.[5][7] This creates two distinct substituent positions: axial and equatorial, analogous to cyclohexane, with a relatively low energy barrier for ring inversion.[9][10]
Table 1: Comparative Strain Energies of Common Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | ~27.6 - 28.1 | 9.2 |
| Cyclobutane | 4 | ~26.3 - 26.9 | 6.6 |
| Cyclopentane | 5 | ~7.1 - 7.4 | 1.4 |
| Cyclohexane | 6 | ~0 | 0 |
(Data compiled from sources[4][5][6][11])
The Stabilizing Force: Intramolecular Hydrogen Bonding (IHB)
Amino alcohols can form intramolecular hydrogen bonds (IHBs), a non-covalent interaction that can significantly stabilize a specific conformation.[12][13] In these systems, two primary types of IHB are possible: O-H···N and N-H···O. Theoretical and experimental studies on linear amino alcohols consistently show that the O-H···N bond is significantly stronger and more favorable .[12][13][14] This stabilization is a critical factor that can offset the inherent ring strain of the cyclobutane core.
The ability to form a stable IHB in a cyclobutane amino alcohol is critically dependent on the relative stereochemistry of the hydroxyl and amino groups:
-
cis-Isomers : Can readily place the functional groups in close proximity, making them ideal candidates for forming a strong, stabilizing IHB. This interaction can "lock" the ring in a specific puckered conformation.
-
trans-Isomers : The larger distance and unfavorable geometry between the functional groups generally preclude the formation of a direct, stabilizing IHB. Their conformational preferences will be dictated primarily by minimizing steric clashes.
The interplay between the ring's need to pucker and the geometric requirements for an optimal IHB is the central challenge in predicting the most stable conformer.
Figure 1: Logical relationship of thermodynamic forces in cyclobutane amino alcohols.
Experimental Assessment of Thermodynamic Stability
Direct experimental measurement provides the most reliable data on the stability of a compound. A synergistic approach using multiple techniques is recommended for a comprehensive understanding.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for assessing the overall thermal stability of a compound.[15] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15]
Expertise & Causality: For cyclobutane amino alcohols, DSC is invaluable for identifying the onset of decomposition. A higher decomposition temperature is indicative of greater thermodynamic stability. The presence of a strong IHB in a cis-isomer, for example, would be expected to lead to a higher decomposition temperature compared to its non-H-bonded trans counterpart.[16] This technique is also crucial for studying oxidative stability by running the experiment under an oxygen atmosphere.[15]
Self-Validating Protocol: DSC for Thermal Stability
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified cyclobutane amino alcohol into an aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan as the reference.
-
Atmosphere Control: Place both pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent premature oxidation.
-
Temperature Program:
-
Equilibrate the cell at a starting temperature well below any expected transition (e.g., 25 °C).
-
Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature beyond the expected decomposition point (e.g., 350 °C).
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The onset temperature of the large exothermic peak indicates the beginning of thermal decomposition. This value is used to compare the relative stability of different isomers or derivatives.
-
-
Validation: Run the experiment in triplicate for each compound to ensure reproducibility of the decomposition onset temperature.
Figure 2: Experimental workflow for DSC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While DSC measures bulk thermal stability, NMR spectroscopy provides unparalleled insight into the conformational equilibria and the presence of specific stabilizing interactions like IHBs at the molecular level.[10][17][18][19]
Expertise & Causality: The chemical shift of the hydroxyl proton (O-H) is highly sensitive to hydrogen bonding. In a non-H-bonded environment, this proton exchanges rapidly, often resulting in a broad, inconspicuous signal. In a strong O-H···N IHB, the proton is shielded, leading to a sharp, well-defined signal that is shifted significantly downfield (higher ppm). Variable-temperature (VT) NMR experiments can be used to study the dynamics of ring puckering and to calculate the Gibbs free energy difference (ΔG) between conformers.[10][20]
Self-Validating Protocol: ¹H NMR for IHB Detection
-
Sample Preparation: Dissolve the compound in a dry, non-protic solvent (e.g., CDCl₃ or DMSO-d₆) to minimize intermolecular hydrogen bonding with the solvent.
-
Standard Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Signal Identification: Locate the N-H and O-H proton signals. The O-H proton in a cis-isomer with a strong IHB will typically appear as a sharp signal at a higher chemical shift compared to the broader, more upfield signal in the corresponding trans-isomer.
-
Solvent Titration (Validation): To confirm the intramolecular nature of the H-bond, perform a titration by adding small aliquots of a competitive H-bonding solvent like DMSO-d₆ to a CDCl₃ solution. An intermolecularly bonded proton signal will shift significantly, while an intramolecularly bonded proton signal will show much less perturbation.
-
VT-NMR (Optional): Acquire spectra at various temperatures (e.g., from 223 K to 323 K). Changes in the chemical shifts and coupling constants can provide information on the equilibrium between different conformers and the strength of the IHB.
Computational Assessment of Thermodynamic Stability
Quantum chemical calculations are an essential tool for predicting and rationalizing the stability of different isomers and conformers.[21][22] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.[23]
Expertise & Causality: The goal is to locate all low-energy minima on the potential energy surface for a given molecule and compare their relative Gibbs free energies (G). A lower free energy corresponds to higher thermodynamic stability. It is crucial to choose a level of theory that can accurately model both the strained ring system and the non-covalent IHB. Functionals like M06-2X or ωB97X-D are often recommended as they account for dispersion forces, which are important in IHB.[23]
Self-Validating Protocol: DFT for Conformational Analysis
-
Initial Conformer Generation: For a given isomer (e.g., cis-1,2-cyclobutane amino alcohol), generate multiple starting geometries representing different ring puckering and functional group orientations.
-
Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable level of theory (e.g., M06-2X/6-311+G(d,p)).[23] This process finds the nearest local energy minimum.
-
Frequency Calculation (Validation): Perform a frequency calculation at the same level of theory for each optimized structure. The absence of any imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).
-
Single-Point Energy Refinement (Optional): To improve accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set or a higher level of theory (e.g., CCSD(T)).[12]
-
Solvent Effects: Include a solvent model (e.g., Polarizable Continuum Model, PCM) in the calculations to simulate the solution-phase environment, as this can influence conformational preference.
-
Data Analysis: Compare the calculated Gibbs free energies (G) of all unique, confirmed minima. The structure with the lowest G is the predicted most stable conformer. The energy difference between conformers can be used to calculate their expected Boltzmann population at a given temperature.
Figure 3: Computational workflow for determining the most stable conformer.
Conclusion for the Drug Developer
The thermodynamic stability of cyclobutane amino alcohols is governed by a nuanced balance between the substantial ring strain (~26.3 kcal/mol) and the possibility of forming a stabilizing intramolecular hydrogen bond.
-
Prioritize cis-Isomers for Stability: cis-amino alcohols are conformationally pre-organized to form strong O-H···N hydrogen bonds, which can significantly enhance overall molecular stability. This stabilization often outweighs the energetic penalty of any steric interactions.
-
Employ a Multi-faceted Analytical Approach: Rely on a combination of techniques. Use DSC to obtain a macroscopic view of thermal stability, crucial for shelf-life and formulation considerations.[15][24] Employ NMR to gain microscopic, structural proof of the key stabilizing interactions that drive this stability.
-
Leverage Computational Chemistry for Prediction: Use validated DFT protocols to predict the most stable conformers and rationalize experimental findings before committing to lengthy synthetic campaigns.[25][26] This allows for the pre-screening of designs and the prioritization of candidates with optimal conformational and stability profiles for biological activity.
By understanding and applying these principles, researchers can harness the unique properties of the cyclobutane scaffold to design next-generation therapeutics with enhanced stability, conformational control, and ultimately, improved clinical potential.
References
- Benchchem.
-
Wikipedia. Ring strain. [Link]
-
ACS Publications. Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A. [Link]
- ACS Publications. Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols (PDF).
-
Royal Society of Chemistry. How cyclobutanes are assembled in nature – insights from quantum chemistry. Chemical Society Reviews. [Link]
-
Figshare. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
-
PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
-
MDPI. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. [Link]
-
SPIE Digital Library. Effect of substitution group on intramolecular hydrogen bond of amino alcohols from Raman spectroscopy. [Link]
-
Master Organic Chemistry. Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Chemistry LibreTexts. 12.4: Strain in Cycloalkane Rings. [Link]
-
ACS Publications. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society. [Link]
-
ACS Publications. Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A. [Link]
-
ACS Publications. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]
-
PubMed. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]
-
ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]
-
OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]
-
EBSCO. Calorimetry | Science | Research Starters. [Link]
-
NIH National Center for Biotechnology Information. PDB Ligand Conformational Energies Calculated Quantum-Mechanically. [Link]
-
ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
-
Solubility of Things. Examples of Calorimetry Applications. [Link]
-
ACS Publications. PDB Ligand Conformational Energies Calculated Quantum-Mechanically. Journal of Chemical Information and Modeling. [Link]
-
NIH National Center for Biotechnology Information. A computational study of base-catalyzed reactions of cyclic 1,2-diones. [Link]
-
Medium. How To: Energy and Geometry Optimisation. [Link]
-
PubMed. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. [Link]
-
Royal Society of Chemistry. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]
-
Lumen Learning. Conformers of Cycloalkanes. [Link]
-
ACS Publications. A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. The Journal of Organic Chemistry. [Link]
-
Beilstein Journals. Cyclobutane dication, (CH2)42+: a model for a two-electron four-center (2e-4c) Woodward–Hoffmann frozen transition state. [Link]
-
Springer Nature Experiments. Conformational Searching with Quantum Mechanics. [Link]
-
AZoM. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. [Link]
-
MDPI. Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. Chemistry. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
MDPI. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]
-
UH Pressbooks. Calorimetry – Chemistry. [Link]
-
NIH National Center for Biotechnology Information. Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
ScholarWorks. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. [Link]
-
Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
PNAS. A complete description of thermodynamic stabilities of molecular crystals. [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
International Journal of New Chemistry. Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. [Link]
-
PubMed. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. [Link]
-
Chemistry Stack Exchange. Measuring Thermodynamic Stability. [Link]
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
Iris Publishers. On the Experimental Assessment of Thermodynamic Stability of Nanostructured Solid Solutions. [Link]
-
YouTube. Stability of cycloalkanes | Organic chemistry | Khan Academy. [Link]
-
Pressbooks. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
- 14. repositorio.uam.es [repositorio.uam.es]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acs.figshare.com [acs.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How cyclobutanes are assembled in nature – insights from quantum chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. medium.com [medium.com]
- 23. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 24. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]
- 25. PDB Ligand Conformational Energies Calculated Quantum-Mechanically - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
